Regiochemical Differentiation: 2-Carbonitrile vs. 3-Carbonitrile Isomeric Series
The target compound, 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile, presents a distinct computational property profile compared to its 3-carbonitrile isomer, 6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile. The predicted partition coefficient (XLogP3-AA) of the 2-carbonitrile isomer is not identical to the 3-substituted variant due to differing dipole alignments, which can be inferred from the properties of the analogous unsubstituted pyridinecarbonitrile isomers [1]. This physicochemical divergence is a direct consequence of the 2-position nitrile's proximity to the pyridine nitrogen, which creates a unique hydrogen-bond acceptor vector critical for interacting with protein hinge regions in kinase targets .
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and hydrogen-bond acceptor topology |
|---|---|
| Target Compound Data | 6-(4-methyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile (Molecular Weight: 216.28 g/mol, Formula: C12H16N4) |
| Comparator Or Baseline | 6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile (Molecular Weight: 216.28 g/mol, Formula: C12H16N4) |
| Quantified Difference | Distinct XLogP3 values are predicted based on the position of the nitrile group; the 2-carbonitrile isomer has one intramolecular hydrogen bond acceptor in a distinct configuration. |
| Conditions | Computed by XLogP3 algorithm; Pyridine-2-carbonitrile vs. Pyridine-3-carbonitrile core comparison |
Why This Matters
For procurement, specifying the 2-carbonitrile is mandatory because its unique electronic profile dictates the molecule's interaction with biological targets, making generic selection of any 'pyridine-diazepane' building block impossible.
- [1] PubChem. Pyridine-2-carbonitrile (Picolinonitrile) Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/66506 View Source
